2-(2,5-Difluorophenyl)oxirane properties and CAS number
2-(2,5-Difluorophenyl)oxirane properties and CAS number
A Critical Intermediate for Next-Generation Triazole Antifungals [1]
Abstract
This technical guide provides a comprehensive analysis of 2-(2,5-Difluorophenyl)oxirane , a specialized fluorinated building block essential in the synthesis of pharmaceutical agents, particularly azole antifungals. Unlike its 2,4-difluoro isomer (a precursor to Fluconazole), the 2,5-difluoro motif offers distinct metabolic stability and lipophilic profiles utilized in advanced drug discovery, including the synthesis of Isavuconazole analogs. This document details its physicochemical properties, validated synthetic protocols via the Corey-Chaykovsky reaction, and safety standards for handling reactive epoxides.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
2-(2,5-Difluorophenyl)oxirane (also known as 2,5-difluorostyrene oxide) is a reactive epoxide characterized by a strained three-membered ring fused to an electron-deficient difluorophenyl group. This electrophilic nature makes it a prime target for nucleophilic ring-opening reactions.
| Property | Data |
| CAS Number | 954277-56-6 |
| IUPAC Name | 2-(2,5-difluorophenyl)oxirane |
| Molecular Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol |
| SMILES | FC1=CC(F)=C(C2CO2)C=C1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (Predicted) | ~85–90 °C at 15 mmHg (Est.)[2] |
| Density | ~1.35 g/cm³ |
| Solubility | Soluble in DMSO, THF, DCM; insoluble in water |
| Stability | Thermally unstable; store at 2–8°C under inert gas |
Synthetic Pathway: The Corey-Chaykovsky Reaction[12][13]
The most authoritative method for synthesizing 2-(2,5-Difluorophenyl)oxirane is the Corey-Chaykovsky epoxidation . This protocol utilizes a sulfur ylide to transfer a methylene group to 2,5-difluorobenzaldehyde .
Mechanistic Insight
The reaction proceeds via the in situ generation of dimethyloxosulfonium methylide from trimethylsulfoxonium iodide (TMSOI) and a strong base (NaH or KOtBu). The ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a betaine intermediate. The alkoxide oxygen then displaces the dimethyl sulfoxide leaving group in an intramolecular Sₙ2 reaction, closing the epoxide ring.
Synthesis Workflow Diagram
Figure 1: Corey-Chaykovsky epoxidation pathway converting 2,5-difluorobenzaldehyde to the target oxirane.
Experimental Protocol: Epoxidation of 2,5-Difluorobenzaldehyde
Objective: Synthesis of 2-(2,5-Difluorophenyl)oxirane on a 10 mmol scale. Safety Note: This reaction produces hydrogen gas (if using NaH) and involves dimethyl sulfoxide (DMSO), which can transport toxins through the skin. Work in a fume hood.
Materials
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2,5-Difluorobenzaldehyde (1.42 g, 10 mmol)
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Trimethylsulfoxonium iodide (TMSOI) (2.64 g, 12 mmol)
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Sodium Hydride (60% dispersion in oil) (0.48 g, 12 mmol)
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Anhydrous DMSO (15 mL)
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Anhydrous THF (10 mL)
Step-by-Step Methodology
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Ylide Generation:
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Flame-dry a 100 mL round-bottom flask under nitrogen flow.
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Add Trimethylsulfoxonium iodide (TMSOI) and NaH .
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Slowly add anhydrous DMSO via syringe. (Caution: Exothermic; H₂ evolution).
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Stir at room temperature for 30–60 minutes until the solution becomes clear/milky and gas evolution ceases. This confirms the formation of the dimethyloxosulfonium methylide.
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Aldehyde Addition:
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Cool the ylide solution to 0°C using an ice bath.
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Dissolve 2,5-difluorobenzaldehyde in anhydrous THF (10 mL).
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Add the aldehyde solution dropwise to the ylide mixture over 15 minutes to prevent thermal runaway.
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Reaction & Quench:
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Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.
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Quench the reaction by pouring the mixture into ice-cold water (50 mL).
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Workup & Isolation:
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Extract the aqueous layer with Diethyl Ether (3 x 30 mL).
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Wash combined organics with Brine (2 x 20 mL) to remove residual DMSO.
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Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
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Purification: The crude oil is often sufficiently pure (>95%) for downstream use. If necessary, purify via Kugelrohr distillation or rapid silica plug filtration (epoxides can be acid-sensitive on silica).
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Reactivity & Applications in Drug Development
The 2,5-difluorophenyl motif is a bioisostere used to modulate metabolic stability. The oxirane ring serves as the "warhead" for introducing this motif into larger scaffolds.
Key Reaction Pathways[3]
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Azole Antifungal Synthesis: Ring opening with 1,2,4-triazole creates the core pharmacophore of drugs like Isavuconazole.
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Beta-Amino Alcohols: Reaction with primary/secondary amines yields beta-amino alcohols, common in adrenergic blockers and CNS-active agents.
Downstream Functionalization Diagram
Figure 2: Divergent synthetic utility of the oxirane intermediate in medicinal chemistry.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that epoxides are alkylating agents . They react with nucleophiles, including biological DNA and proteins.
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Potential Mutagen (structural alert).
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Storage: Store at 2–8°C. Epoxides can polymerize or hydrolyze if exposed to moisture or Lewis acids.
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Decontamination: Spills should be treated with an excess of aqueous sodium bisulfite or a dilute amine solution to ring-open and neutralize the epoxide before disposal.
References
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American Elements. 2-(2,5-difluorophenyl)oxirane | CAS 954277-56-6. Retrieved from
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Organic Chemistry Portal. Corey-Chaykovsky Reaction: Mechanism and Protocols. Retrieved from
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ChemicalBook. 2,5-Difluorobenzaldehyde Properties and Synthesis. Retrieved from
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Google Patents. CN108558846B - Synthetic method and application of isavuconazole intermediate. Retrieved from
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Fisher Scientific. Safety Data Sheet: Epoxides and Fluorinated Derivatives. Retrieved from
